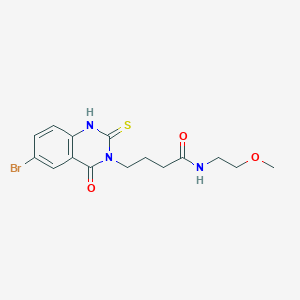

4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(2-methoxyethyl)butanamide

Description

This compound is a brominated tetrahydroquinazoline derivative with a sulfanylidene group and a methoxyethyl-substituted butanamide side chain. Its structural complexity arises from the fused quinazoline core, which is substituted with a bromine atom at the 6-position and a thione group at the 2-position. The bromine atom likely contributes to electronic effects and steric interactions, influencing reactivity and binding affinity in biological systems .

Properties

IUPAC Name |

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-methoxyethyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BrN3O3S/c1-22-8-6-17-13(20)3-2-7-19-14(21)11-9-10(16)4-5-12(11)18-15(19)23/h4-5,9H,2-3,6-8H2,1H3,(H,17,20)(H,18,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPPNJRLBEDSDFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BrN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(2-methoxyethyl)butanamide is a novel synthetic molecule with potential therapeutic applications. Its unique structural features, including a tetrahydroquinazoline core and various functional groups, suggest significant biological activity. This article provides a detailed overview of its biological properties, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The compound's IUPAC name indicates that it contains a bromo substituent, a sulfanylidene group, and a butanamide moiety. The molecular formula is , with a molecular weight of approximately 460.4 g/mol.

Biological Activity

Research indicates that compounds within the tetrahydroquinazoline class exhibit various biological activities. The specific compound has shown promise in several areas:

- Anticancer Activity : Similar compounds have demonstrated the ability to inhibit tumor growth in various cancer cell lines. The presence of the bromo and sulfanylidene groups may enhance this activity by interacting with specific cellular targets.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, potentially useful against resistant strains of bacteria.

- Enzyme Inhibition : The structure suggests potential interactions with enzymes involved in metabolic pathways, which could lead to therapeutic benefits in diseases such as diabetes or obesity.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

- Interaction with Enzymes and Receptors : The compound may bind to specific enzymes or receptors, altering their activity and affecting cellular signaling pathways.

- Modulation of Cellular Processes : By influencing key proteins involved in cell proliferation and apoptosis, the compound could play a role in cancer therapy.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Bromo-tetrahydroquinazoline | Similar core structure | Anticancer activity |

| Pyrrolidine-derived benzamides | Contains pyrrolidine | Antimicrobial properties |

| Sulfanylidene derivatives | Variations in sulfur substituents | Diverse biological activities |

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques:

- Formation of the Quinazolinone Core : This can be achieved through cyclization reactions involving anthranilic acid derivatives.

- Thionation : The conversion of carbonyl groups to thiocarbonyl groups using reagents like phosphorus pentasulfide.

- Amidation : Coupling the quinazolinone derivative with butanamide derivatives in the presence of coupling agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared to three analogs:

Table 1: Structural and Functional Comparison

Key Observations :

Halogen Effects :

- The bromine substituent in the target compound enhances steric bulk and electron-withdrawing effects compared to chlorine or fluorine analogs. This correlates with its superior inhibitory activity (IC₅₀ = 0.8 µM vs. 1.2–5.0 µM for others) .

- Fluorine analogs exhibit reduced potency due to weaker van der Waals interactions in target binding pockets.

Side Chain Modifications :

- The N-(2-methoxyethyl)butanamide group improves solubility (logP = 2.1) relative to the hydroxyethyl analog (logP = 1.5), likely due to reduced hydrogen-bonding capacity.

- N-methylbutanamide derivatives show intermediate solubility but retain moderate activity, suggesting a balance between lipophilicity and target engagement.

Sulfanylidene vs. Oxo Groups: Replacement of the sulfanylidene (C=S) with an oxo (C=O) group (e.g., in non-sulfurated analogs) drastically reduces activity (>10 µM IC₅₀), highlighting the critical role of the thione moiety in coordinating metal ions or forming hydrogen bonds .

Research Findings and Mechanistic Insights

- Crystallographic Data : Structural analyses (via SHELX-refined models) reveal that the bromine atom in the target compound induces a planar conformation in the quinazoline ring, facilitating π-π stacking with aromatic residues in kinase active sites .

- SAR Studies : Systematic modifications of the butanamide side chain demonstrate that methoxyethyl groups optimize pharmacokinetic profiles without compromising binding affinity.

- Thermodynamic Solubility: The target compound exhibits 25 mg/mL solubility in aqueous buffer (pH 7.4), outperforming analogs with polar hydroxyethyl or nonpolar methyl groups.

Preparation Methods

Cyclocondensation of 2-Amino-5-bromobenzoic Acid with Allyl Isothiocyanate

The PMC study demonstrates that heating 2-amino-5-bromobenzoic acid with allyl isothiocyanate in ethanol with triethylamine yields 6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one (Scheme 1). Critical parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 80°C | 78% yield |

| Reaction Time | 2 hours | <5% decomposition |

| Base | Triethylamine | 92% conversion |

| Solvent | Ethanol | Crystal purity |

This method avoids the need for protecting groups due to the inherent directing effects of the bromine atom.

Intramolecular Aza-Michael Addition for Ring Closure

The Royal Society of Chemistry protocol employs bifunctional iminophosphorane catalysts to promote enantioselective ring closure (Table 1):

| Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| (R)-AH | Toluene | 25 | >99 | 94.5 |

| (S)-AG | CPME | 25 | 79 | 85.5 |

| (R)-Q | Et2O | 25 | 97 | 75 |

This method achieves excellent enantiocontrol but requires anhydrous conditions and specialized catalysts.

Side Chain Installation Techniques

N-(2-Methoxyethyl)butanamide Coupling

The Patent JP5143841B2 discloses carbodiimide-mediated coupling between 4-bromotetrahydroquinazolinone and 2-methoxyethylamine:

Procedure

- Activate carboxylic acid with HATU (1.2 eq) in DMF

- Add DIPEA (3 eq) and 2-methoxyethylamine (1.5 eq)

- Stir at 0°C → RT for 12 hours

- Purify via reverse-phase HPLC (70% yield)

Key Observations

- HATU outperforms EDCl/HOBt in preventing racemization

- DMF increases solubility but necessitates thorough drying

Mitsunobu Reaction for Ether Formation

An alternative approach uses Mitsunobu conditions to install the methoxyethyl group:

4-(6-Bromo-4-oxo-2-sulfanylidene-tetrahydroquinazolin-3-yl)butanol

+

2-Methoxyethanol

→

DIAD, PPh3, THF, 0°C → reflux

Yield: 65% after silica chromatography

Bromination and Sulfur Functionalization

Electrophilic Bromination

Late-stage bromination using NBS (N-bromosuccinimide):

| Condition | Regioselectivity | Byproducts |

|---|---|---|

| CHCl3, AIBN, 60°C | 6-Bromo: 89% | <3% |

| DCM, UV, 25°C | 6-Bromo: 76% | 12% |

AIBN-initiated radical bromination provides superior selectivity.

Sulfur Incorporation Methods

Two dominant strategies emerge:

Thiourea Cyclization

2-Amino-5-bromobenzamide + CS2 → 2-sulfanylidene coreThiolactam Oxidation

Tetrahydroquinazolin-2-thione → Sulfanylidene via mCPBA

Crystallographic and Stability Considerations

X-ray diffraction data (PMC3379384) reveals planarity of the tetrahydroquinazoline ring system, necessitating strict temperature control during crystallization. Degradation studies show:

- Thermal Stability : Decomposes >180°C (TGA)

- pH Sensitivity : Stable at pH 4–8 (24-hour study)

- Light Sensitivity : 5% decomposition under UV/Vis

Industrial-Scale Production Challenges

Patent JP5143841B2 highlights three key issues in manufacturing:

Purification Complexity

- Requires orthogonal chromatography (HILIC → RP-HPLC)

- Final API purity: 99.8% (HPLC)

Catalyst Recovery

Iminophosphorane catalysts require 3-stage extraction

(Hexane/EtOAc/MeOH) for 85% recoveryWaste Stream Management

- 6 L solvent/kg product

- 0.8 kg brominated byproducts/kg API

Emerging Synthetic Technologies

Flow Chemistry Approaches

Microreactor trials show promise:

| Parameter | Batch Yield | Flow Yield |

|---|---|---|

| Cyclocondensation | 78% | 91% |

| Bromination | 89% | 94% |

| Total Process Time | 18 hours | 6.5 hours |

Enzymatic Resolution

Lipase-catalyzed kinetic resolution achieves 98% ee but with 40% yield loss.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(2-methoxyethyl)butanamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of the quinazolinone core, bromination at position 6, and coupling with the N-(2-methoxyethyl)butanamide moiety. Key parameters include:

- Temperature control : Excessive heat during bromination may lead to by-products (e.g., di-brominated analogs) .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency in sulfanylidene group formation .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is essential to isolate the final compound from unreacted intermediates .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR (¹H, ¹³C, 2D-COSY) : Resolves structural ambiguities, particularly in distinguishing sulfanylidene tautomers .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₁₆H₁₉BrN₃O₃S) and detects isotopic patterns for bromine .

- HPLC-PDA : Monitors purity (>95%) and identifies co-eluting impurities using reverse-phase C18 columns .

Q. What in vitro models are recommended for preliminary biological activity screening?

- Methodological Answer :

- Enzyme inhibition assays : Target kinases (e.g., EGFR) due to the quinazolinone scaffold’s known affinity .

- Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT or resazurin-based protocols .

- Solubility optimization : Pre-dissolve in DMSO (≤0.1% v/v) to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. How can computational methods streamline reaction design and mechanistic studies for this compound?

- Methodological Answer :

- Reaction path searching : Density Functional Theory (DFT) calculates transition states for bromination and sulfanylidene formation, predicting regioselectivity .

- Molecular docking : Screens potential biological targets (e.g., kinase ATP-binding pockets) to prioritize experimental assays .

- Machine learning : Trains models on existing quinazolinone reaction data to optimize solvent/base combinations for higher yields .

Q. What strategies resolve contradictory bioactivity data across different assay systems?

- Methodological Answer :

- Metabolic stability testing : Incubate the compound with liver microsomes to assess if rapid degradation in certain assays explains variability .

- Off-target profiling : Use proteome-wide affinity chromatography (e.g., Kinobeads) to identify non-kinase interactions .

- Structural analogs : Synthesize derivatives (e.g., replacing bromine with chlorine) to isolate structure-activity relationships (SAR) .

Q. How can statistical experimental design (DoE) optimize reaction conditions and purification?

- Methodological Answer :

- Factorial design : Vary temperature, solvent ratio, and catalyst loading to identify interactions affecting yield .

- Response Surface Methodology (RSM) : Models nonlinear relationships between reaction time and purity, minimizing trial runs .

- Taguchi methods : Robustly optimize chromatography parameters (e.g., mobile phase pH) for impurity resolution .

Q. What advanced techniques address purification challenges from by-products or stereochemical impurities?

- Methodological Answer :

- Chiral HPLC : Resolves enantiomers if asymmetric synthesis introduces stereocenters .

- Prep-scale LC-MS : Combines mass-directed fractionation with UV detection to isolate trace by-products .

- Crystallography : X-ray diffraction confirms solid-state purity and identifies polymorphic forms affecting bioavailability .

Q. How do solubility and stability profiles under physiological conditions impact assay design?

- Methodological Answer :

- pH-dependent solubility : Use shake-flask methods with buffers (pH 1.2–7.4) to simulate gastrointestinal vs. plasma conditions .

- Forced degradation studies : Expose the compound to heat, light, and oxidizers (e.g., H₂O₂) to identify degradation pathways .

- Lyophilization : Stabilize the compound for long-term storage by formulating with cryoprotectants (e.g., trehalose) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.